molecular formula C19H17N7S B2385304 2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine CAS No. 2380191-02-4

2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

Cat. No.: B2385304
CAS No.: 2380191-02-4
M. Wt: 375.45
InChI Key: PEYUFYKYKMZOLW-UHFFFAOYSA-N
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Description

2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple nitrogen atoms and aromatic rings, making it a versatile candidate for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: This step involves the reaction of 2-chloropyridine with hydrazine to form 2-hydrazinopyridine, which is then cyclized with a suitable reagent to form the pyridazinyl intermediate.

    Piperazine Coupling: The pyridazinyl intermediate is then reacted with piperazine under appropriate conditions to form the piperazinyl derivative.

    Thiazolopyridine Formation: The final step involves the cyclization of the piperazinyl derivative with a thiazole precursor under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple nitrogen atoms and aromatic rings allow it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with similar structural features.

    Piperazinyl-benzothiazole: Contains both piperazine and thiazole moieties.

    Pyridazinyl-piperazine: Shares the pyridazinyl and piperazine components.

Uniqueness

2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine is unique due to its combination of pyridine, pyridazine, piperazine, and thiazole rings in a single molecule. This unique structure provides it with a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7S/c1-2-7-21-14(3-1)15-4-5-18(24-23-15)25-9-11-26(12-10-25)19-22-16-13-20-8-6-17(16)27-19/h1-8,13H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYUFYKYKMZOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C4=NC5=C(S4)C=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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